molecular formula C8H9BrFNO B13599623 2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol

2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol

Cat. No.: B13599623
M. Wt: 234.07 g/mol
InChI Key: ZHKRICXGDQWTMX-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrFNO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms, and an amino group is attached to the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced. This can be achieved using ammonia or an amine source under suitable conditions.

    Hydroxylation: The final step involves the introduction of the hydroxyl group to form the ethan-1-ol moiety. This can be accomplished through various methods, including reduction of a corresponding ketone or aldehyde precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-amino-2-(2-bromo-6-fluorophenyl)acetone or 2-amino-2-(2-bromo-6-fluorophenyl)acetaldehyde.

    Reduction: Formation of 2-amino-2-(2-fluorophenyl)ethan-1-ol or 2-amino-2-(2-bromo-phenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: It is employed in studies investigating the effects of halogenated phenylethanol derivatives on biological systems.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The amino and hydroxyl groups play a role in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the amino and hydroxyl groups provides a distinct profile that can be exploited in various applications.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-amino-2-(2-bromo-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2

InChI Key

ZHKRICXGDQWTMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CO)N)F

Origin of Product

United States

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